molecular formula C18H18FN3O4S B13335365 5-(6-(Benzyloxy)-8-fluoro-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide

5-(6-(Benzyloxy)-8-fluoro-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide

Cat. No.: B13335365
M. Wt: 391.4 g/mol
InChI Key: QRLOHYQOVDTYMP-UHFFFAOYSA-N
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Description

5-(6-(Benzyloxy)-8-fluoro-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazolidinone ring fused with a tetrahydroisoquinoline moiety, which is further substituted with a benzyloxy group and a fluorine atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-(Benzyloxy)-8-fluoro-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the tetrahydroisoquinoline intermediate.

    Formation of the Thiadiazolidinone Ring: The final step involves the cyclization of the intermediate with a thiadiazolidinone precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(6-(Benzyloxy)-8-fluoro-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the thiadiazolidinone ring, resulting in the formation of thiadiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzyloxy group, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, thiadiazolidine derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel catalysts.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases.

Medicine

In medicinal chemistry, 5-(6-(Benzyloxy)-8-fluoro-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity

Mechanism of Action

The mechanism of action of 5-(6-(Benzyloxy)-8-fluoro-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it may interact with inflammatory mediators, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, such as thiazolidinediones, share structural similarities with the thiadiazolidinone ring.

    Isoquinolines: Compounds with an isoquinoline core, such as berberine, exhibit similar biological activities.

Uniqueness

The uniqueness of 5-(6-(Benzyloxy)-8-fluoro-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide lies in its combination of structural features, including the benzyloxy group, fluorine atom, and thiadiazolidinone ring. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

5-(8-fluoro-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C18H18FN3O4S/c19-17-14-9-20-7-6-13(14)8-15(26-11-12-4-2-1-3-5-12)18(17)22-10-16(23)21-27(22,24)25/h1-5,8,20H,6-7,9-11H2,(H,21,23)

InChI Key

QRLOHYQOVDTYMP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C(=C(C=C21)OCC3=CC=CC=C3)N4CC(=O)NS4(=O)=O)F

Origin of Product

United States

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